molecular formula C7H9NO B1438105 2-(Furan-2-yl)cyclopropan-1-amine CAS No. 933733-25-6

2-(Furan-2-yl)cyclopropan-1-amine

Cat. No. B1438105
M. Wt: 123.15 g/mol
InChI Key: LFHBYTUSHUITDZ-UHFFFAOYSA-N
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Description

2-(Furan-2-yl)cyclopropan-1-amine, also known as 2-FC, is an organic compound that has been used in various scientific research applications. It is a cyclic amine derivative of furan, and has a molecular formula of C5H7N. 2-FC has been used in the synthesis of a variety of compounds, and is known to have a variety of biochemical and physiological effects.

Scientific Research Applications

2-(Furan-2-yl)cyclopropan-1-amine has been used in a variety of scientific research applications, including the synthesis of other compounds, such as 2-furanmethanol and 2-furancarboxylic acid. It has also been used as a reagent in the synthesis of various drugs and pharmaceuticals. Additionally, 2-(Furan-2-yl)cyclopropan-1-amine has been used as a starting material in the synthesis of other compounds, such as 2-furanmethanol and 2-furancarboxylic acid.

Mechanism Of Action

2-(Furan-2-yl)cyclopropan-1-amine is known to act as a weak base, and is thought to interact with the hydroxyl group of the 2-furanmethanol molecule. This interaction is thought to be responsible for the formation of the cyclic amine derivative of furan. Additionally, 2-(Furan-2-yl)cyclopropan-1-amine is known to undergo a variety of reactions, including nucleophilic substitution and addition reactions.

Biochemical And Physiological Effects

2-(Furan-2-yl)cyclopropan-1-amine is known to have a variety of biochemical and physiological effects. It has been shown to have anticonvulsant, anxiolytic, and antidepressant effects in animal models. Additionally, it has been shown to have anti-inflammatory and analgesic effects. It has also been shown to have anti-tumor and anti-cancer effects in cell culture experiments.

Advantages And Limitations For Lab Experiments

2-(Furan-2-yl)cyclopropan-1-amine has several advantages for lab experiments. It is relatively easy to synthesize, and its reaction with other compounds is generally well-understood. Additionally, it is relatively inexpensive and readily available. However, it is important to note that 2-(Furan-2-yl)cyclopropan-1-amine is a relatively unstable compound, and its reaction with other compounds can be unpredictable. Additionally, it is important to note that 2-(Furan-2-yl)cyclopropan-1-amine can be toxic at high concentrations, and should be handled with caution in the laboratory.

Future Directions

There are a variety of potential future directions for research involving 2-(Furan-2-yl)cyclopropan-1-amine. One potential direction is to further explore its biochemical and physiological effects, as well as its potential applications in drug synthesis and drug development. Additionally, further research could be conducted to explore its potential uses in the synthesis of other compounds, such as 2-furanmethanol and 2-furancarboxylic acid. Additionally, further research could be conducted to explore its potential uses in the development of new drugs and pharmaceuticals. Finally, further research could be conducted to explore its potential uses in the development of new materials and technologies.

properties

IUPAC Name

2-(furan-2-yl)cyclopropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c8-6-4-5(6)7-2-1-3-9-7/h1-3,5-6H,4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFHBYTUSHUITDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Furan-2-yl)cyclopropan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Furan-2-yl)cyclopropan-1-amine
Reactant of Route 2
2-(Furan-2-yl)cyclopropan-1-amine
Reactant of Route 3
2-(Furan-2-yl)cyclopropan-1-amine
Reactant of Route 4
2-(Furan-2-yl)cyclopropan-1-amine
Reactant of Route 5
2-(Furan-2-yl)cyclopropan-1-amine
Reactant of Route 6
2-(Furan-2-yl)cyclopropan-1-amine

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